(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Brand Name: Vulcanchem
CAS No.: 80923-99-5
VCID: VC3859168
InChI: InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3/t21-,24+,25-,26-,28+,29+,30-,31-/m1/s1
SMILES: CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Molecular Formula: C31H52
Molecular Weight: 424.7 g/mol

(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene

CAS No.: 80923-99-5

Cat. No.: VC3859168

Molecular Formula: C31H52

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene - 80923-99-5

Specification

CAS No. 80923-99-5
Molecular Formula C31H52
Molecular Weight 424.7 g/mol
IUPAC Name (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Standard InChI InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3/t21-,24+,25-,26-,28+,29+,30-,31-/m1/s1
Standard InChI Key YURIAGLGTNUPAE-PGVSLFDPSA-N
Isomeric SMILES CC[C@@H](C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
SMILES CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Canonical SMILES CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C

Introduction

Molecular Composition

  • Molecular Formula: C30H50

  • Molecular Weight: Approximately 456.70 g/mol.

  • Structural Features:

    • The compound belongs to the triterpenoid class of organic molecules.

    • It contains multiple methyl groups and a butan-2-yl substituent.

    • Its structure includes a tetradecahydrocyclopenta[a]chrysene core with stereochemical complexity.

Stereochemistry

The compound has multiple chiral centers (5Ar, 5bR, 7aS, 11aS, 11bR, 13aS, 13bR), which contribute to its unique three-dimensional configuration and influence its biological interactions.

Synthetic Methods

The synthesis of this molecule typically involves:

  • Multi-step reactions starting from simpler terpenoid precursors.

  • Use of catalysts to control stereochemistry and optimize yield.

  • Strict control of reaction conditions such as temperature and pH to maintain structural integrity.

Challenges

Due to its intricate structure:

  • The synthesis requires precision in handling stereoselective steps.

  • High purity levels must be achieved to avoid side reactions or degradation.

Mechanism of Action

As a triterpenoid derivative:

  • The compound interacts with cellular receptors and enzymes.

  • Its biological activity may involve modulation of lipid metabolism or signaling pathways.

Predicted Targets

Potential targets include:

  • Nuclear receptors (e.g., PPARs).

  • Enzymes involved in steroid biosynthesis.

Pharmaceutical Potential

The compound shows promise for:

  • Anti-inflammatory applications due to its triterpenoid backbone.

  • Potential use in metabolic disorders given its interaction with lipid pathways.

Research Applications

It is used as a model compound for studying:

  • Stereochemical effects on biological activity.

  • Lipid-soluble drug delivery systems.

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